molecular formula C10H12O3 B6167980 2-methoxy-2-(4-methylphenyl)acetic acid CAS No. 91192-61-9

2-methoxy-2-(4-methylphenyl)acetic acid

Cat. No.: B6167980
CAS No.: 91192-61-9
M. Wt: 180.2
InChI Key:
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Description

2-Methoxy-2-(4-methylphenyl)acetic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-methoxy-4-methylphenyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-2-(4-methylphenyl)acetic acid typically involves the reaction of 4-methylphenol with methoxyacetic acid under acidic conditions. The reaction proceeds through an esterification process followed by hydrolysis to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed:

    Oxidation: Formation of 2-methoxy-4-methylbenzaldehyde or 2-methoxy-4-methylbenzoic acid.

    Reduction: Formation of 2-methoxy-2-(4-methylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-2-(4-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-methoxy-2-(4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The methoxy and methyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-Methoxyphenylacetic acid
  • 4-Methoxyphenylacetic acid
  • 2-Methylphenylacetic acid

Comparison: 2-Methoxy-2-(4-methylphenyl)acetic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature enhances its reactivity and binding affinity compared to similar compounds. The combination of these functional groups provides a distinct set of chemical and biological properties, making it a valuable compound in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-methoxy-2-(4-methylphenyl)acetic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final step of converting the intermediate to the target compound.", "Starting Materials": [ "4-methylacetophenone", "methyl magnesium bromide", "methyl iodide", "sodium hydroxide", "methanol", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Preparation of 4-methyl-1-phenyl-1-butanol by reacting 4-methylacetophenone with methyl magnesium bromide", "Step 2: Conversion of 4-methyl-1-phenyl-1-butanol to 4-methyl-1-phenyl-1-butanone by reacting with methyl iodide", "Step 3: Conversion of 4-methyl-1-phenyl-1-butanone to 2-methoxy-2-(4-methylphenyl)propan-1-one by reacting with sodium hydroxide and methanol", "Step 4: Conversion of 2-methoxy-2-(4-methylphenyl)propan-1-one to 2-methoxy-2-(4-methylphenyl)acetic acid by reacting with acetic anhydride, hydrochloric acid, and sodium bicarbonate", "Step 5: Purification of the final product by recrystallization from water and drying with sodium chloride" ] }

CAS No.

91192-61-9

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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